Phosphorylethanolamine-d4

Catalog No.
S1530464
CAS No.
1169692-38-9
M.F
C2H8NO4P
M. Wt
145.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorylethanolamine-d4

CAS Number

1169692-38-9

Product Name

Phosphorylethanolamine-d4

IUPAC Name

(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate

Molecular Formula

C2H8NO4P

Molecular Weight

145.09 g/mol

InChI

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2

InChI Key

SUHOOTKUPISOBE-LNLMKGTHSA-N

SMILES

C(COP(=O)(O)O)N

Synonyms

2-Aminoethanol-d4 1-(Dihydrogen Phosphate); 2-Aminoethanol-d4 Dihydrogen Phosphate Ester; 2-Aminoethanol-d4 Phosphate; Phosphoric Acid 2-Aminoethy-d4 Ester; 2-Aminoethanol-d4 O-Phosphate; 2-Aminoethyl-d4 Dihydrogen Phosphate; Colamine phosphate; Etha

Canonical SMILES

C(COP(=O)(O)O)N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N

Applications in Metabolism Studies

PE is an endogenous metabolite, meaning it is produced naturally within the body. It plays various roles in cellular processes, including:

  • Membrane stability and signaling: PE is a component of phospholipids, which are essential for the structure and function of cell membranes.
  • Cell proliferation and differentiation: PE is involved in the regulation of cell growth and development.
  • Neuromodulation: PE may play a role in the transmission of nerve signals.

For instance, studies using PE-d4 have contributed to:

  • Elucidating the mechanisms of PE biosynthesis in different tissues .
  • Investigating the role of PE in cancer cell metabolism .
  • Exploring the potential therapeutic effects of manipulating PE levels in various diseases .

Applications in Pharmacokinetic Studies

For example, PE-d4 has been employed to:

  • Evaluate the bioavailability of new therapeutic agents .
  • Investigate the metabolic fate of drugs in different populations .
  • Identify potential drug-drug interactions by tracing the interaction of multiple compounds within the body .

Origin and Significance:

PEA is an endogenous metabolite, meaning it's produced within the body. It plays a role in various biological processes, including cell membrane structure (as a component of sphingomyelin) and signal transduction [, ]. PEA-d4 is a research tool used in scientific studies. The deuterium atoms (indicated by "d4") replace hydrogen atoms in the PEA molecule. This substitution doesn't alter its chemical behavior significantly but allows researchers to track PEA in complex biological mixtures using techniques like mass spectrometry [].


Molecular Structure Analysis

PEA-d4 has the molecular formula C₂H₄D₄NO₄P. Its structure consists of a phosphate group (PO₄) linked to an ethanolamine (NH₂CH₂CH₂OH) group, with four hydrogens replaced by deuterium (D) [, ]. This deuteration doesn't affect the core functional groups or overall structure but creates a distinct mass signature for detection purposes.


Chemical Reactions Analysis

Synthesis:

Specific details about PEA-d4 synthesis are not readily available in public scientific literature. However, general methods for PEA synthesis involve the reaction of ethanolamine with phosphoric acid []. Deuterated versions of PEA likely involve similar processes but with the use of deuterated precursors or reagents to incorporate the deuterium atoms.

Other Reactions:


Physical And Chemical Properties Analysis

  • Molecular Weight: 145.09 g/mol [, ]
  • Appearance: White to off-white solid []
  • Melting Point/Boiling Point: Data not publicly available for PEA-d4
  • Solubility: Likely soluble in water due to the presence of charged phosphate and hydroxyl groups
  • Stability: Information on stability not widely available

PEA-d4 doesn't have a specific mechanism of action as it's a tracer molecule. It mimics the behavior of natural PEA but allows researchers to distinguish it from other similar molecules in biological samples.

Information on specific hazards associated with PEA-d4 is limited. However, PEA itself is generally regarded as safe []. As a precaution, standard laboratory safety practices should be followed when handling PEA-d4, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.

XLogP3

-4.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Amino(~2~H_4_)ethyl dihydrogen phosphate

Dates

Modify: 2023-08-15

Explore Compound Types